4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Description
4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C13H13F3N6 and its molecular weight is 310.284. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine” is a derivative of Pyrimidinylpiperazine . Pyrimidinylpiperazine is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . The α2-adrenergic receptor plays a crucial role in regulating neurotransmitter release from adrenergic neurons and from other neurons such as serotonin and dopamine .
Mode of Action
As an antagonist of the α2-adrenergic receptor, the compound prevents the receptor from being activated by its natural ligands, norepinephrine and epinephrine . This results in an increase in the release of these neurotransmitters. As a partial agonist of the 5-HT1A receptor, it can bind to and partially stimulate the receptor, leading to a moderate level of receptor activation .
Biochemical Pathways
The compound’s interaction with the α2-adrenergic and 5-HT1A receptors affects the noradrenergic and serotonergic neurotransmission pathways . By blocking the α2-adrenergic receptor, it increases the release of norepinephrine and epinephrine, enhancing the noradrenergic neurotransmission . Its partial agonistic effect on the 5-HT1A receptor can modulate the serotonergic neurotransmission .
Result of Action
The molecular and cellular effects of the compound’s action would be an increase in the levels of norepinephrine and epinephrine due to its antagonistic effect on the α2-adrenergic receptor, and a moderate activation of the 5-HT1A receptor due to its partial agonistic effect . These changes in neurotransmitter levels and receptor activation can lead to various physiological effects, depending on the specific locations and functions of the affected neurons.
Properties
IUPAC Name |
4-(4-pyrimidin-2-ylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N6/c14-13(15,16)10-8-11(20-9-19-10)21-4-6-22(7-5-21)12-17-2-1-3-18-12/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIOWPTWXXXPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.